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Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037 Get Quote

COMPOUND AT A GLANCE

Identifier Value

Name BGG463

Synonyms K03859, NVP-BGG463

CAS Number 890129-26-7

Molecular Formula C₃₀H₂₉F₃N₆O₃

Molecular Weight 578.6 g/mol

Description An orally active, type II protein kinase inhibitor.

Primary Targets
BCR-ABL (including T315I mutant), Cyclin-

Dependent Kinase 2 (CDK2)

Introduction
BGG463 is a potent, orally bioavailable small molecule inhibitor targeting key protein kinases

implicated in cancer pathogenesis. Developed as a derivative of BBT594, BGG463 is notable

for its activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, a

common mechanism of resistance to first and second-generation tyrosine kinase inhibitors

(TKIs) in Chronic Myeloid Leukemia (CML).[1][2] Furthermore, it is characterized as a type II

inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.
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This dual activity profile suggests its potential therapeutic application in CML and other

malignancies driven by aberrant kinase activity and cell cycle dysregulation.

This technical guide provides a comprehensive overview of BGG463, including its mechanism

of action, biochemical and cellular activity, and relevant experimental methodologies for

researchers and drug development professionals.

Mechanism of Action
BGG463 functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active

conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. In

this conformation, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is

flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. By binding to this

allosteric site, BGG463 locks the kinase in a catalytically incompetent state, preventing the

binding and hydrolysis of ATP and subsequent phosphorylation of downstream substrates. This

mechanism is similar to that of the well-characterized TKI, Imatinib.

Quantitative Data
The inhibitory activity of BGG463 has been quantified against several forms of the ABL kinase.

The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target Kinase IC50 (µM)

BCR-ABL 0.09

c-ABL (T334I) 0.25

BCR-ABL (T315I) 0.590

Data sourced from BioCat and TargetMol product descriptions.[1][3]

While BGG463 is also described as a type II CDK2 inhibitor, specific IC50 values for its activity

against CDK2, as well as other potential off-target kinases such as EPHA2, JAK3, and RET,

are not readily available in the public domain.

Experimental Protocols
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Detailed experimental protocols for BGG463 are not widely published. However, based on the

available information describing its characterization, the following sections outline

representative methodologies for key assays.

BCR-ABL Autophosphorylation Assay (Cellular)
This assay is designed to measure the ability of BGG463 to inhibit the autophosphorylation of

the BCR-ABL kinase within a cellular context, which is a direct indicator of its target

engagement and inhibitory activity.

1. Cell Culture:

K562 cells, a human CML cell line endogenously expressing the BCR-ABL fusion protein,

are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.

A stock solution of BGG463 in DMSO is diluted to various concentrations in culture medium.

Cells are treated with a range of BGG463 concentrations (e.g., 0.01 µM to 10 µM) or a

vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

3. Cell Lysis:

After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS),

and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Western Blotting:

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a

PVDF membrane.
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The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is incubated overnight at 4°C with a primary antibody specific for

phosphorylated BCR-ABL (e.g., anti-phospho-Abl Tyr245).

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

The membrane is then stripped and re-probed with an antibody for total BCR-ABL or a

loading control (e.g., β-actin or GAPDH) to normalize the data.

5. Data Analysis:

The intensity of the phosphorylated BCR-ABL bands is quantified using densitometry

software and normalized to the total BCR-ABL or loading control.

The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50

value is determined by plotting the percentage of inhibition against the log of the BGG463
concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
To evaluate the effects of BGG463 on cell cycle progression, likely mediated by its inhibition of

CDK2, flow cytometry with propidium iodide (PI) staining can be employed.

1. Cell Culture and Treatment:

A suitable cancer cell line (e.g., one known to be sensitive to CDK2 inhibition) is cultured as

described above.

Cells are seeded and treated with various concentrations of BGG463 or a vehicle control for

a duration that allows for at least one cell cycle (e.g., 24-48 hours).

2. Cell Fixation:
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Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70%

ethanol while vortexing to prevent clumping.

Fixed cells are stored at -20°C for at least 2 hours.

3. Staining:

Fixed cells are washed with PBS and then resuspended in a staining solution containing

propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

The cells are incubated in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

The DNA content of the cells is analyzed using a flow cytometer.

The fluorescence intensity of the PI signal is used to generate a histogram, which will show

distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

5. Data Analysis:

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis

software (e.g., ModFit LT, FlowJo).

The data from BGG463-treated cells are compared to the vehicle-treated control to

determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M).

Signaling Pathways and Experimental Workflows
The inhibitory actions of BGG463 on BCR-ABL and CDK2 impact critical signaling pathways

that regulate cell proliferation, survival, and cell cycle progression.

BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways,

leading to the malignant phenotype of CML. BGG463's inhibition of BCR-ABL is expected to

block these pathways.
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Caption: BGG463 inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and pro-

survival signaling pathways.

CDK2 and Cell Cycle Progression
CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S-

phase progression by phosphorylating key substrates, most notably the Retinoblastoma protein

(pRb).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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